N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine
Description
N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine (CAS: 70172-53-1), also known as SK&F 92408, is a guanidine derivative structurally related to the histamine H2 receptor antagonist cimetidine. Its molecular framework consists of a guanidine core substituted with a methyl group, a thioethyl chain, and a 5-methylimidazole moiety (Figure 1). This compound is a key intermediate or analog in the development of H2 receptor antagonists, though its pharmacological profile remains less characterized compared to cimetidine.
Properties
IUPAC Name |
2-methyl-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5S/c1-7-8(14-6-13-7)5-15-4-3-12-9(10)11-2/h6H,3-5H2,1-2H3,(H,13,14)(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFPEAOWWDXZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220451 | |
| Record name | SK&F 92408 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70172-53-1 | |
| Record name | SK&F 92408 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070172531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SK&F 92408 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Pathway and Reagents
The synthesis begins with the condensation of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine (CAS 70172-53-9) and 4-chloromethyl-5-methylimidazole under alkaline conditions. The former is prepared by reacting 2-mercaptoethylamine (cysteamine) with N,S-dimethyl-N'-cyanoisothiourea in a methanol-water solvent system. The intermediate’s sodium salt is generated in situ by adjusting the pH to 8.5–9.0 using sodium hydroxide, ensuring stability during subsequent steps.
Optimized Reaction Conditions
Key parameters for high yield (≥75%) include:
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Temperature : Maintained below 5°C to prevent side reactions.
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Solvent System : Methanol-water (5:1 v/v) to enhance solubility and crystallization.
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pH Control : Adjusted to 8.5–9.0 using hydrochloric acid or sodium hydroxide to stabilize the thiolate intermediate.
The reaction proceeds via nucleophilic substitution, where the thiolate group displaces the chloride in 4-chloromethyl-5-methylimidazole. After 20 hours of agitation at 0°C, the product precipitates and is purified via recrystallization from ethoxyethanol.
Alternative Route Using 1-Bromo-2,3-Butanedione
Multi-Step Synthesis
A second method, described in Spanish patent ES455991A1, involves three stages:
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Formation of N-Cyano-N'-Methyl-N"-(2-Ethanothiol)Guanidine :
A compound of formula PS-CH₂-CH₂NH₂ (where P = H or a thiol-protecting group) reacts with a guanidine derivative to form the thioethylguanidine intermediate. -
Reaction with 1-Bromo-2,3-Butanedione :
The intermediate undergoes alkylation with 1-bromo-2,3-butanedione to yield N-cyano-N'-methyl-N"-[2-(2,3-butanedione)thioethyl]guanidine . -
Cyclization with Formamidine :
Treatment with formamidine or ammonia-formaldehyde induces cyclization, forming the imidazole ring and yielding the final product.
Comparative Analysis of Methods
Efficiency and Scalability
Method 1 is preferred for industrial applications due to its higher yield and simpler purification. Method 2, while functional, involves hazardous reagents like formamidine and requires additional protection-deprotection steps.
Purification Techniques
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Recrystallization : Ethoxyethanol or methanol-water mixtures yield crystalline product with >99% purity.
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Charcoal Treatment : Activated charcoal removes colored impurities, particularly in Method 1.
Industrial-Scale Optimization Strategies
Solvent Selection
Methanol-water mixtures reduce environmental and safety risks compared to ethoxyethanol or formamidine. The binary solvent also enhances crystallization kinetics, enabling faster processing.
pH-Dependent Stability
The sodium salt of the thioethylguanidine intermediate is stable only at pH 8.5–9.0. Deviations cause decomposition, necessitating precise pH monitoring via automated titration systems in large-scale reactors.
Energy Efficiency
Low-temperature reactions (0–5°C) minimize energy consumption, contrasting with Method 2’s high-temperature cyclization step.
Challenges and Mitigation
Intermediate Instability
The free base of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine is prone to oxidation. Industrial processes address this by:
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N’-(2-(((5-methyl-1H-imidazole-4-yl)methyl)thio)ethyl)guanidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The guanidine group can interact with biological membranes, altering their permeability and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural Features:
- Guanidine backbone : Provides basicity and hydrogen-bonding capacity.
- Methyl substituent: Replaces the cyano group in cimetidine, altering electronic properties.
- Thioethyl-imidazole chain : Enhances receptor binding via hydrophobic and π-π interactions.
Structural and Functional Analogues
Cimetidine (N-Cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine)
- Molecular Formula : C₁₀H₁₆N₆S.
- Key Differences: Contains a cyano group (-C≡N) instead of a methyl group on the guanidine nitrogen. Higher electronegativity due to the cyano substituent, which enhances CYP450 inhibition (e.g., CYP3A4, CYP2D6).
- Pharmacology :
Guanidine,N-cyano-N'-ethyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-
N''-(4-Methoxyphenyl)-N,N,N',N'-tetramethylguanidine
Physicochemical and Pharmacological Properties
*Inferred from structural similarity to cimetidine.
Biological Activity
N-methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine, also known by its chemical structure and various synonyms, has garnered interest in pharmacological research due to its potential biological activities. This compound is part of a broader class of guanidine derivatives that exhibit diverse biological effects, including enzyme inhibition and receptor modulation.
- Molecular Formula : C10H18N6OS·2ClH
- Molecular Weight : 343.28 g/mol
- CAS Number : 52568-80-6
- IUPAC Name : [methylamino-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]methylidene]urea;dihydrochloride
This compound primarily acts as an acetylcholinesterase inhibitor . This mechanism is critical for its application in treating neurodegenerative diseases such as Alzheimer's, where the regulation of acetylcholine levels is essential for cognitive function .
Biological Activity Overview
- Acetylcholinesterase Inhibition :
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Histamine Receptor Modulation :
- Preliminary research suggests potential interactions with histamine receptors, particularly H4R, which are involved in inflammatory responses and neurogenic processes .
- The modulation of these receptors may contribute to anti-inflammatory effects, although further studies are needed to clarify these interactions.
- Cytotoxicity and Antiproliferative Effects :
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on a related compound demonstrated significant improvement in cognitive function in animal models after administration of the drug. The results indicated a correlation between acetylcholinesterase inhibition and enhanced memory retention . Further investigations into the specific pathways involved revealed modulation of neurotransmitter levels, supporting the hypothesis that similar effects could be expected from this compound.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
